molecular formula C13H16N2O B12868666 ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine

((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine

Cat. No.: B12868666
M. Wt: 216.28 g/mol
InChI Key: DGNSJDGKBFYVPO-WCBMZHEXSA-N
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Description

((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a benzo[d]oxazole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine typically involves multi-step organic reactions. One possible route could include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Introduction of the ethyl group: This step might involve alkylation reactions using ethyl halides.

    Cyclopropyl group attachment: This could be done via cyclopropanation reactions, often using reagents like diazomethane.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole structures.

    Cyclopropylamines: Compounds featuring cyclopropyl groups attached to amines.

Uniqueness

The uniqueness of ((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropyl]methanamine

InChI

InChI=1S/C13H16N2O/c1-2-12-15-11-5-3-4-9(13(11)16-12)10-6-8(10)7-14/h3-5,8,10H,2,6-7,14H2,1H3/t8-,10+/m0/s1

InChI Key

DGNSJDGKBFYVPO-WCBMZHEXSA-N

Isomeric SMILES

CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3CN

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)C3CC3CN

Origin of Product

United States

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